3-(Pentafluoroethyl)benzoic acid

描述

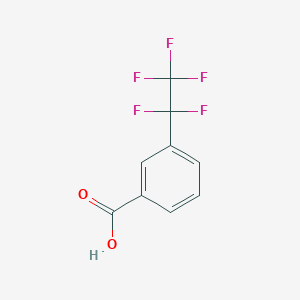

3-(Pentafluoroethyl)benzoic acid is a fluoroaromatic compound with the chemical formula C10H6F5O2. It is characterized by the presence of a pentafluoroethyl group attached to the benzene ring, which significantly influences its chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(Pentafluoroethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

3-(Pentafluoroethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

3-(Pentafluoroethyl)benzoic acid has been investigated for its potential use in drug development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates, improving their bioavailability and metabolic stability. The incorporation of fluorine into organic compounds often leads to increased lipophilicity, which can facilitate better membrane permeability.

1.2 Anti-inflammatory Agents

Research indicates that derivatives of benzoic acids, including those with pentafluoroethyl substitutions, exhibit anti-inflammatory properties. Such compounds can potentially inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. Studies have shown that similar derivatives can reduce inflammatory markers in animal models, suggesting a pathway for developing new anti-inflammatory medications .

Material Science Applications

2.1 Polymer Chemistry

The unique properties of this compound make it a valuable component in the synthesis of high-performance polymers. Fluorinated compounds are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials. The incorporation of this compound into polymer matrices can enhance their mechanical properties and resistance to solvents.

2.2 Surface Modification

This compound can be employed in surface modification processes to impart hydrophobic characteristics to materials. Such modifications are beneficial in creating surfaces that resist fouling or corrosion, which is particularly valuable in biomedical devices and industrial applications.

Environmental Chemistry

3.1 Environmental Monitoring

Fluorinated compounds like this compound are increasingly used in environmental monitoring due to their persistence and bioaccumulation potential. They serve as markers for assessing pollution levels in water sources and can be used to study the degradation pathways of similar compounds in the environment.

3.2 Biodegradation Studies

Understanding the biodegradation of fluorinated compounds is crucial for assessing their environmental impact. Research on this compound can provide insights into how such substances interact with microbial communities and the conditions that facilitate their breakdown.

Case Studies

作用机制

The mechanism of action of 3-(Pentafluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .

相似化合物的比较

Similar Compounds

- 3-(Trifluoromethyl)benzoic acid

- 4-(Pentafluoroethyl)benzoic acid

- 2-(Pentafluoroethyl)benzoic acid

Uniqueness

3-(Pentafluoroethyl)benzoic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s lipophilicity, thermal stability, and resistance to metabolic degradation, making it particularly valuable in various applications.

生物活性

3-(Pentafluoroethyl)benzoic acid is a fluorinated derivative of benzoic acid that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of the pentafluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The structural formula of this compound can be represented as follows:

This compound features a benzene ring substituted with a pentafluoroethyl group (-CFCF) and a carboxylic acid group (-COOH), making it a member of the benzoic acid derivatives.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. The following sections summarize key findings from recent research.

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. In particular, the pentafluoroethyl substitution may enhance these effects due to increased hydrophobic interactions with microbial membranes. Studies have shown varying degrees of inhibition against bacteria and fungi, though specific data for this compound remains limited.

2. Anticancer Potential

Preliminary investigations into the anticancer activity of benzoic acid derivatives suggest that they may inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain benzoic acid derivatives activated proteasome and autophagy-lysosome pathways, which are crucial for maintaining cellular homeostasis and could potentially lead to apoptosis in cancer cells .

3. Enzyme Inhibition

The presence of the pentafluoroethyl group is hypothesized to influence enzyme interactions significantly. For example, fluorinated compounds often exhibit enhanced binding affinity to enzymes due to their unique electronic properties. In silico studies have suggested that this compound could interact favorably with specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

常见问题

Q. Basic: What are the optimal synthetic routes for 3-(Pentafluoroethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves fluorinated aromatic substitution or coupling reactions. Key strategies include:

- Electrophilic substitution : Introducing the pentafluoroethyl group via halogen exchange or fluorination agents (e.g., SF₄ derivatives) under anhydrous conditions .

- Cross-coupling : Transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives of pentafluoroethyl groups. Reaction temperature (80–120°C) and catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) critically affect yield and purity .

- Post-functionalization : Modifying pre-synthesized benzoic acid derivatives with pentafluoroethyl groups via nucleophilic aromatic substitution, requiring electron-deficient aromatic rings and high-pressure conditions .

Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the pentafluoroethyl group’s presence (distinct δ -75 to -85 ppm multiplet). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm), with splitting patterns indicating substitution positions .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data (d < 0.8 Å) and twinning analysis are essential for resolving fluorine disorder in the pentafluoroethyl group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₅F₅O₂, m/z 240.13) and detects fragmentation patterns .

Q. Advanced: How do electronic effects of the pentafluoroethyl group influence the compound’s reactivity in coupling reactions?

Methodological Answer :

The strong electron-withdrawing nature of the pentafluoroethyl group (-C₂F₅) deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability in radical or nucleophilic reactions. Key considerations:

- Meta-Directing Effects : The -C₂F₅ group directs incoming electrophiles to the meta position, complicating regioselective synthesis .

- Coupling Reactions : In Suzuki-Miyaura couplings, the electron-deficient aromatic ring requires electron-rich boronic acids and optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to improve cross-coupling efficiency .

- Computational Modeling : Density Functional Theory (DFT) studies predict charge distribution and transition states, guiding catalyst design .

Q. Advanced: What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer :

Contradictions often arise from assay variability, such as:

- Concentration Dependencies : Bioactivity may switch from inhibitory to cytotoxic at higher doses. Dose-response curves (IC₅₀, EC₅₀) should be validated across multiple cell lines .

- Solvent Effects : DMSO concentrations >1% can alter protein-ligand interactions. Use low-dilution protocols or aqueous buffers .

- Target Selectivity : Screen against off-target enzymes (e.g., cyclooxygenase vs. cytochrome P450) using competitive inhibition assays .

Case Study :

- Antimicrobial Activity : Observed in Gram-positive bacteria at 10–50 µM but absent in Gram-negative strains due to outer membrane permeability barriers .

- Anti-inflammatory Effects : COX-2 inhibition at 5–10 µM, but conflicting data arise from differences in LPS-induced inflammation models .

Q. Methodological: How to design experiments to study the compound’s role in enzyme inhibition?

Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Include positive controls (e.g., ibuprofen for COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to elucidate interaction mechanisms .

- Crystallographic Studies : Co-crystallize this compound with target enzymes (e.g., acetylcholinesterase) to map binding pockets. SHELX software refines fluorine atom positions .

Experimental Workflow :

In Silico Screening : Dock the compound into enzyme active sites using AutoDock Vina.

In Vitro Validation : Test inhibition at physiological pH (7.4) and temperature (37°C).

Structural Analysis : Resolve co-crystals with SHELXL to identify key hydrogen bonds or hydrophobic interactions .

Q. Advanced: How can computational methods predict the environmental persistence or toxicity of this compound?

Methodological Answer :

- QSAR Modeling : Use EPA’s EPI Suite to estimate biodegradation half-life and bioaccumulation potential. The pentafluoroethyl group increases persistence (predicted t₁/₂ > 100 days) .

- ToxCast Data : Screen against high-throughput toxicology databases (e.g., EPA DSSTox) to identify potential endocrine-disruption activity .

- Metabolic Pathway Prediction : CypReact or BioTransformer software predicts Phase I/II metabolism, highlighting stable trifluoroacetic acid metabolites .

属性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZIYFMYMSOUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348444 | |

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13710-47-9 | |

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。